

Application Notes: Ivabradine Hydrobromide in Myocardial Ischemia and Reperfusion Studies

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Compound of Interest

Compound Name: *Ivabradine hydrobromide*

Cat. No.: *B15192190*

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Introduction

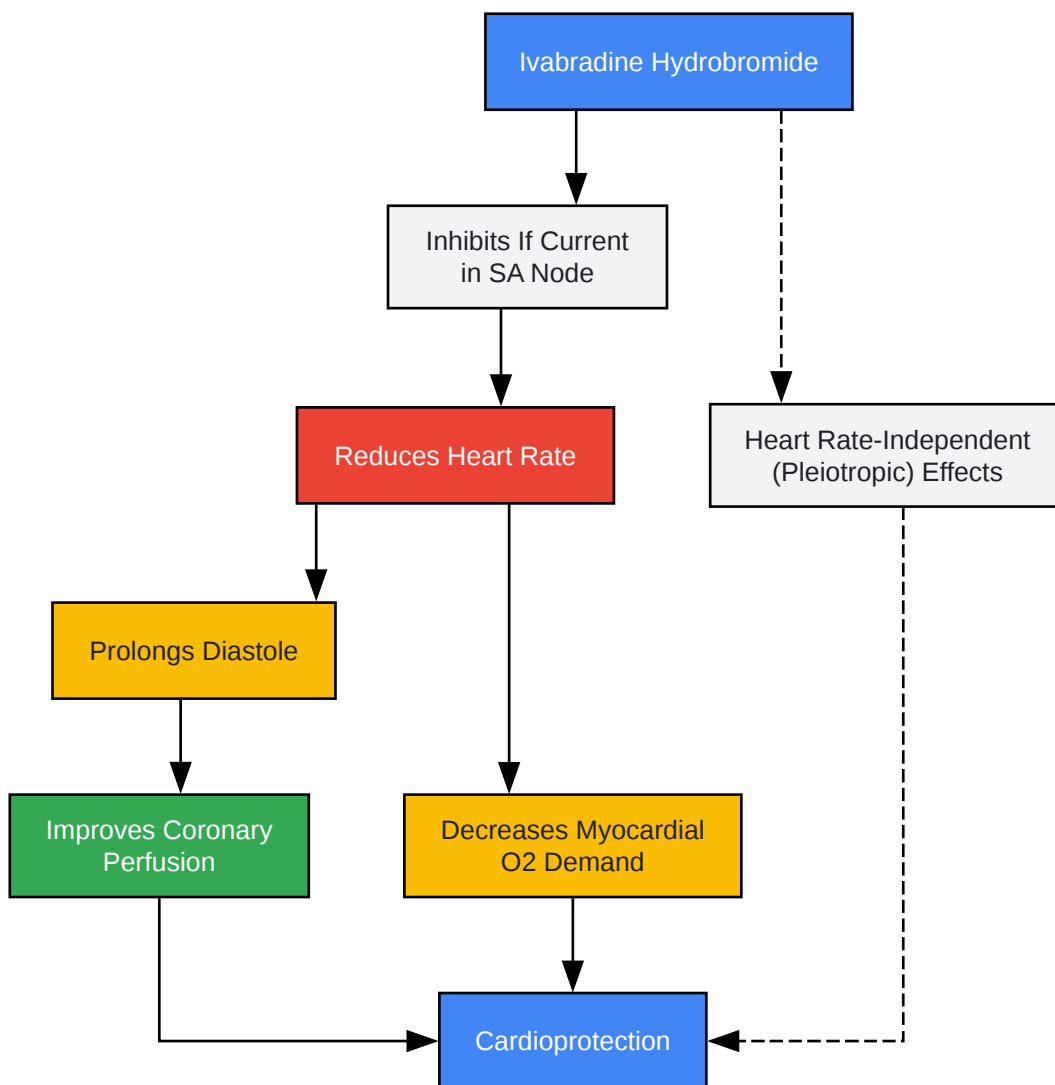
Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) "funny" channel (If), which is highly expressed in the sinoatrial node.[1][2] By selectively blocking this channel, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or blood pressure.[3][4][5] These properties make it a valuable agent for managing stable angina pectoris and chronic heart failure.[1] In the context of myocardial ischemia and reperfusion (I/R) injury, ivabradine has demonstrated significant cardioprotective effects, which are attributed to both its primary heart-rate-lowering action and other pleiotropic, heart-rate-independent mechanisms.[6][7][8]

Mechanism of Action in Cardioprotection

Ivabradine's cardioprotective effects in I/R injury are multifactorial:

- **Heart Rate Reduction (Primary Mechanism):** A lower heart rate decreases myocardial oxygen demand, a critical factor during ischemic events.[3][5] It also prolongs the diastolic period, which enhances coronary artery perfusion and improves oxygen supply to the myocardium.[2] This improved energy balance helps preserve cardiac function and limit ischemic damage.[9]
- **Heart Rate-Independent Effects:** Studies have shown that ivabradine can reduce infarct size even when the heart rate is maintained by atrial pacing, indicating mechanisms beyond

simple bradycardia.[7][8][10] These effects are linked to the modulation of key cellular signaling pathways involved in cell survival and death.



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Ivabradine's dual mechanism for cardioprotection.

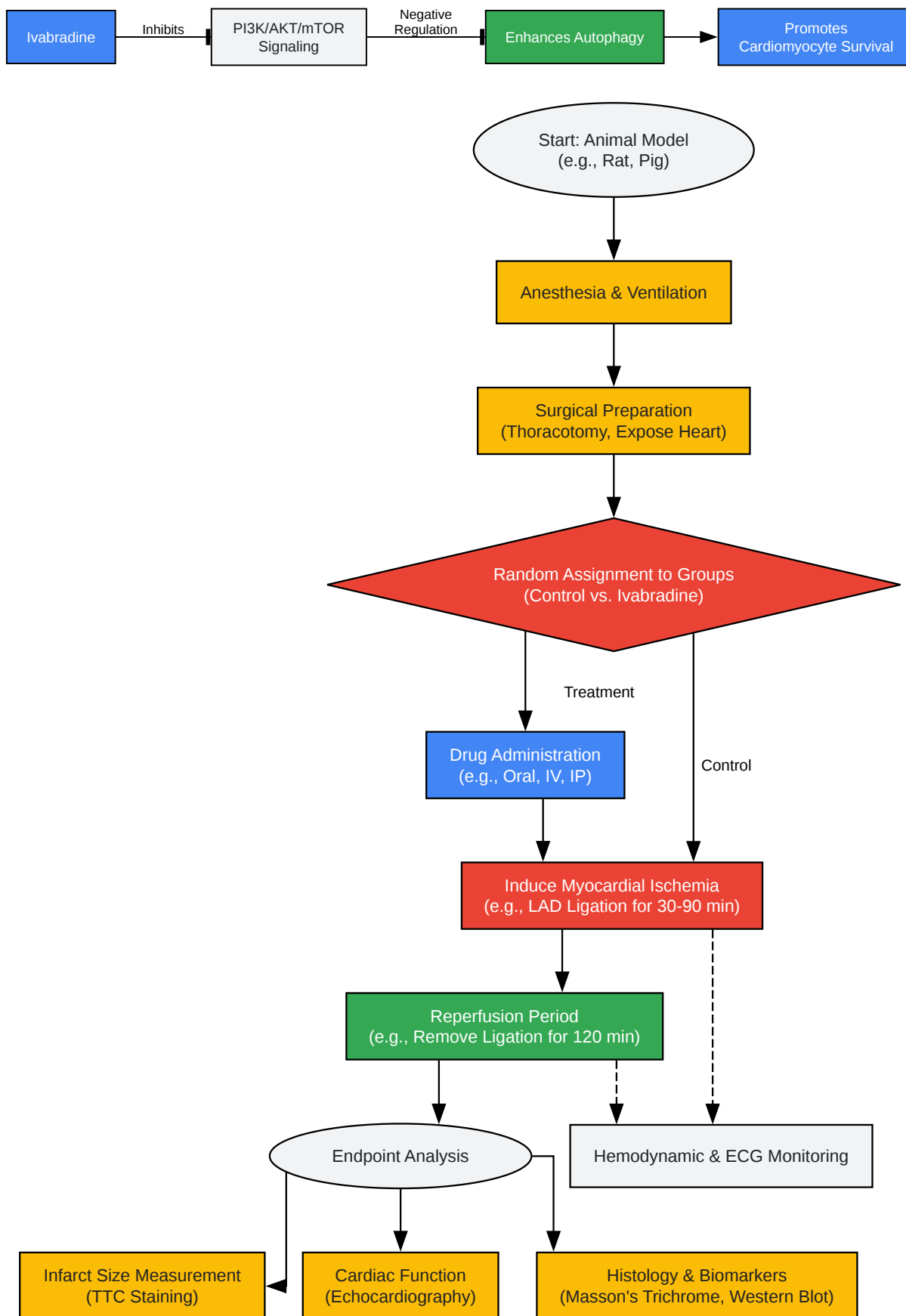
Key Signaling Pathways

Research has identified several signaling pathways modulated by ivabradine that contribute to its cardioprotective effects against I/R injury:

- Autophagy Enhancement via PI3K/AKT/mTOR Inhibition: Ivabradine has been shown to protect against myocardial infarction by enhancing autophagy.[11] It achieves this by

inhibiting the PI3K/AKT/mTOR/p70S6K signaling pathway, which is a negative regulator of autophagy.[11] Enhanced autophagy helps clear damaged cellular components, which is crucial for cell survival during the stress of ischemia and reperfusion.[11]

- **Attenuation of Apoptosis:** In models of diabetic cardiomyopathy, ivabradine treatment has been associated with the attenuation of apoptosis.[12] This is achieved by down-regulating the expression of matrix metalloproteinase (MMP)-2 and reducing the activation of pro-apoptotic proteins like caspase 3 and BAX.[12]
- **Reduction of Oxidative Stress:** Some beneficial effects of ivabradine are attributed to reduced formation of reactive oxygen species (ROS) from mitochondria.[7]



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